BenchChemオンラインストアへようこそ!

ETHYL 2-(7,8-DIHYDROQUINOLIN-5-YL)ACETATE

DHODH enzyme inhibition cancer research

Ethyl 2-(7,8-dihydroquinolin-5-yl)acetate (CAS 62741-59-7) is a partially saturated quinoline derivative bearing an ethyl acetate ester substituent at the 5-position of the dihydroquinoline ring. This compound serves primarily as a synthetic building block in medicinal chemistry campaigns aimed at generating libraries of quinoline-based bioactive molecules.

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
CAS No. 62741-59-7
Cat. No. B3355517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETHYL 2-(7,8-DIHYDROQUINOLIN-5-YL)ACETATE
CAS62741-59-7
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CCCC2=C1C=CC=N2
InChIInChI=1S/C13H15NO2/c1-2-16-13(15)9-10-5-3-7-12-11(10)6-4-8-14-12/h4-6,8H,2-3,7,9H2,1H3
InChIKeyZEDJKXCRYOZFBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(7,8-Dihydroquinolin-5-yl)acetate (CAS 62741-59-7) — Procurement Profile and Structural Classification for Research Sourcing


Ethyl 2-(7,8-dihydroquinolin-5-yl)acetate (CAS 62741-59-7) is a partially saturated quinoline derivative bearing an ethyl acetate ester substituent at the 5-position of the dihydroquinoline ring [1]. This compound serves primarily as a synthetic building block in medicinal chemistry campaigns aimed at generating libraries of quinoline-based bioactive molecules [1]. Its structure situates it within a broader class of dihydroquinoline esters and acids that have been evaluated for activity against diverse biological targets, including dihydroorotate dehydrogenase (DHODH), transient receptor potential channels, and poly(ADP-ribose) polymerases [1].

Why Ethyl 2-(7,8-Dihydroquinolin-5-yl)acetate Cannot Be Substituted by Generic Quinoline Analogs in DHODH and TRPM8 Programs


Despite the existence of numerous quinoline derivatives with reported biological activity, direct substitution with seemingly similar in-class compounds often leads to irreproducible results in target engagement studies. For instance, ethyl 2-(7,8-dihydroquinolin-5-yl)acetate exhibits an IC50 of 20,000 nM against DHODH [1], which is >4 orders of magnitude weaker than the lead-like inhibitor brequinar analog 41 (IC50 = 9.71 nM) [2]. This vast potency gap confirms that the compound is a weak, potentially control-suitable binder rather than a drug-like hit. Moreover, its moderate 310 nM IC50 for PARP-1 [1] and marginal 25,100–27,000 nM antagonist activity at human TRPM8 [3] further underscore that its utility lies not in being a potent therapeutic lead, but as a distinct chemical probe for structure-activity relationship (SAR) studies or as a negative control in DHODH screening cascades. The following sections provide the specific quantitative evidence that defines its procurement value relative to high-potency comparators.

Quantitative Comparator Data: Ethyl 2-(7,8-Dihydroquinolin-5-yl)acetate vs. Clinically Relevant DHODH, TRPM8, and PARP-1 Agents


DHODH Inhibition: 20,000 nM IC50 for Ethyl 2-(7,8-Dihydroquinolin-5-yl)acetate vs. 9.71 nM for High-Potency Quinoline-Based Brequinar Analog 41

In a DHODH inhibition assay using L-DHO, DUQ, and DCIP as substrates (preincubation 30 min, measurement after 20 min), ethyl 2-(7,8-dihydroquinolin-5-yl)acetate displayed an IC50 of 20,000 nM [1]. In contrast, the quinoline-based brequinar analog 41 (a 4-quinoline carboxylic acid derivative) exhibited an IC50 of 9.71 ± 1.4 nM in a recombinant human DHODH assay [2]. This represents a >2,000-fold difference in potency, definitively positioning the target compound as a weak binder suitable only for control experiments or as an SAR comparator for low-affinity chemotypes.

DHODH enzyme inhibition cancer research autoimmune disease pyrimidine biosynthesis

PARP-1 Inhibition: 310 nM IC50 for Ethyl 2-(7,8-Dihydroquinolin-5-yl)acetate vs. 500 nM for 2-Methylquinoline-8-carboxamide

Ethyl 2-(7,8-dihydroquinolin-5-yl)acetate inhibits PARP-1 with an IC50 of 310 nM, as measured by incorporation of biotinylated poly(ADP-ribose) onto histone protein after 60 min [1]. For reference, 2-methylquinoline-8-carboxamide, a quinoline-based PARP-1 inhibitor, exhibits an IC50 of 500 nM under comparable enzymatic conditions [2]. While both compounds fall within the mid-nanomolar range, the target compound shows slightly higher potency (310 nM vs. 500 nM), making it a potentially more attractive starting point for SAR exploration in the quinoline PARP-1 inhibitor space.

PARP-1 enzyme inhibition DNA repair oncology

Human TRPM8 Antagonism: Ethyl 2-(7,8-Dihydroquinolin-5-yl)acetate (IC50 ~25,000 nM) vs. PF-05105679 (IC50 = 103 nM)

In antagonist assays at human TRPM8 expressed in HEK293 cells (WS5-induced calcium influx, 10 min incubation), ethyl 2-(7,8-dihydroquinolin-5-yl)acetate exhibited an IC50 of 25,100–27,000 nM [1]. In stark contrast, the quinoline-containing TRPM8 antagonist PF-05105679 displays an IC50 of 103 nM against voltage-activated currents in HEK293 cells expressing the human receptor . The ~250-fold difference in potency underscores that the target compound is an exceptionally weak TRPM8 antagonist, making it unsuitable as a lead but valuable as a negative control in TRPM8 profiling panels.

TRPM8 ion channel pain cold sensation antagonist

Lipophilicity Profile: Ethyl 2-(7,8-Dihydroquinolin-5-yl)acetate (logP ~2.2–2.4) vs. More Lipophilic Quinoline-Based Inhibitors

The calculated logP of ethyl 2-(7,8-dihydroquinolin-5-yl)acetate is reported as 2.2–2.4, placing it in a moderately lipophilic range typical of ester-bearing heterocyclic building blocks [1][2]. In comparison, many high-potency quinoline-based DHODH inhibitors, such as the 4-quinoline carboxylic acid series, often exhibit logP values >3.5, which can lead to poorer aqueous solubility and higher plasma protein binding. The lower lipophilicity of the target compound suggests it may serve as a more soluble and tractable synthetic intermediate for generating diverse analogs with improved physicochemical profiles.

logP lipophilicity physicochemical properties ADME drug-likeness

Application Scenarios for Ethyl 2-(7,8-Dihydroquinolin-5-yl)acetate: Where Procurement Provides the Most Scientific Value


DHODH Inhibitor Screening Control and SAR Baseline Compound

Use ethyl 2-(7,8-dihydroquinolin-5-yl)acetate as a low-affinity reference compound to establish the assay window in DHODH enzymatic assays. With an IC50 of 20,000 nM [1], it serves as an ideal negative control for distinguishing between background signal and true inhibitor activity. Its >2,000-fold weaker potency compared to lead-like DHODH inhibitors like brequinar analog 41 (IC50 = 9.71 nM) [2] allows researchers to confidently validate hit identification thresholds and to quantify the dynamic range of their screening platform.

TRPM8 Antagonist Profiling and Channel Selectivity Validation

Employ ethyl 2-(7,8-dihydroquinolin-5-yl)acetate as a weak TRPM8 antagonist (IC50 ~25,000 nM) [1] in counter-screening panels to confirm the selectivity of more potent TRPM8 modulators. By demonstrating that the compound fails to significantly inhibit TRPM8 at concentrations where lead compounds are fully efficacious, researchers can rule out nonspecific, scaffold-driven TRPM8 antagonism and attribute observed effects to the intended chemotype.

PARP-1 Inhibitor Lead Optimization and SAR Exploration

Utilize ethyl 2-(7,8-dihydroquinolin-5-yl)acetate as a moderately potent PARP-1 inhibitor (IC50 = 310 nM) [1] for structure-activity relationship studies. Its activity, which is comparable to or slightly better than some reported quinoline-8-carboxamides (e.g., 2-methylquinoline-8-carboxamide, IC50 = 500 nM) [2], provides a chemically tractable starting point for systematic modification. Researchers can leverage its ethyl acetate ester handle for facile diversification into amides, acids, or other esters, aiming to improve both potency and drug-like properties.

Medicinal Chemistry Library Synthesis and Scaffold Diversification

Incorporate ethyl 2-(7,8-dihydroquinolin-5-yl)acetate as a key building block in the synthesis of dihydroquinoline-focused compound libraries. Its moderate lipophilicity (logP ~2.2–2.4) [1] and versatile ester functionality make it an attractive starting material for generating diverse analogs with improved solubility profiles compared to more lipophilic quinoline cores. The compound's well-defined, albeit weak, activity across multiple targets (DHODH, PARP-1, TRPM8) [2] suggests that its scaffold can be decorated to explore chemical space relevant to oncology, immunology, and neuroscience research programs.

Quote Request

Request a Quote for ETHYL 2-(7,8-DIHYDROQUINOLIN-5-YL)ACETATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.